2-29-Galanin (rat)

Receptor Binding GAL2 Selectivity Pharmacology

Standard full-length galanin non-selectively activates GAL1, GAL2, and GAL3, confounding subtype-specific functional studies. 2-29-Galanin (rat) is a synthetic neuropeptide fragment engineered to resolve this ambiguity. - 44.7-fold selectivity for GAL2 over GAL1 enables unambiguous attribution of downstream signaling (e.g., Gq/11-mediated phosphoinositide turnover) to GAL2 activation. - Validated functional agonist: potently inhibits insulin secretion (75% inhibition at 1 nM) in perfused pancreas and exhibits active rank-order potency in guinea-pig ileum contraction assays. - Provides a critical benchmark for SAR programs, contrasting with inactive fragments like galanin(3-29) and (10-29), which serve as negative controls.

Molecular Formula C139H208N42O40
Molecular Weight 3107.4 g/mol
Cat. No. B12351888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-29-Galanin (rat)
Molecular FormulaC139H208N42O40
Molecular Weight3107.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N
InChIInChI=1S/C139H208N42O40/c1-15-70(10)111(137(220)174-99(52-110(195)196)131(214)170-96(49-104(142)188)128(211)168-95(48-80-56-149-65-157-80)127(210)163-86(30-23-37-150-139(145)146)121(204)175-101(61-183)134(217)166-92(43-75-25-17-16-18-26-75)126(209)177-102(62-184)135(218)171-98(51-109(193)194)130(213)162-85(29-21-22-36-140)120(203)167-93(46-78-54-147-63-155-78)119(202)153-58-107(191)160-88(40-67(4)5)132(215)179-112(73(13)185)114(144)197)178-116(199)72(12)159-122(205)94(47-79-55-148-64-156-79)172-136(219)103-31-24-38-181(103)108(192)59-154-118(201)87(39-66(2)3)164-123(206)89(41-68(6)7)165-125(208)91(44-76-32-34-81(187)35-33-76)161-106(190)57-152-115(198)71(11)158-133(216)100(60-182)176-129(212)97(50-105(143)189)169-124(207)90(42-69(8)9)173-138(221)113(74(14)186)180-117(200)83(141)45-77-53-151-84-28-20-19-27-82(77)84/h16-20,25-28,32-35,53-56,63-74,83,85-103,111-113,151,182-187H,15,21-24,29-31,36-52,57-62,140-141H2,1-14H3,(H2,142,188)(H2,143,189)(H2,144,197)(H,147,155)(H,148,156)(H,149,157)(H,152,198)(H,153,202)(H,154,201)(H,158,216)(H,159,205)(H,160,191)(H,161,190)(H,162,213)(H,163,210)(H,164,206)(H,165,208)(H,166,217)(H,167,203)(H,168,211)(H,169,207)(H,170,214)(H,171,218)(H,172,219)(H,173,221)(H,174,220)(H,175,204)(H,176,212)(H,177,209)(H,178,199)(H,179,215)(H,180,200)(H,193,194)(H,195,196)(H4,145,146,150)/t70-,71-,72-,73+,74+,83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-/m0/s1
InChIKeyGALXLNAOJOZXKY-UOGOHJNBSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-29-Galanin (rat): GAL2-Selective Agonist


2-29-Galanin (rat) is a 28-amino acid synthetic neuropeptide fragment (CAS 141696-11-9) derived from the full-length 29-amino acid galanin peptide. It functions as a peptide agonist for galanin receptors, with a well-documented pharmacological profile characterized by high affinity and pronounced selectivity for the GAL2 receptor subtype . This compound is extensively utilized as a research tool to dissect galanin receptor subtype-specific signaling pathways and physiological functions, particularly those mediated by GAL2 [1].

1
Workflow
GAL2 receptor subtype-specific signaling studies
2
Selectivity
Preferential engagement of GAL2 over GAL1 receptor
3
Research models
Endocrine pancreas and GI smooth muscle tissue studies

Why 2-29-Galanin (rat) Cannot Be Substituted


The galaninergic system comprises at least three G protein-coupled receptor subtypes (GAL1, GAL2, GAL3) with distinct tissue distributions and signaling mechanisms. Full-length galanin (1-29) binds all three subtypes with high affinity, making it unsuitable for experiments designed to isolate the functional contributions of a specific receptor. In contrast, the 2-29 fragment exhibits a unique selectivity profile, preferentially engaging GAL2 over GAL1 [1]. Other common fragments, such as galanin (1-15) and (3-29), possess divergent pharmacological activities; for instance, galanin (3-29) is largely inactive in many functional assays [2][3]. Substituting 2-29-Galanin with full-length galanin or a different fragment would therefore compromise the receptor-subtype specificity of the experiment, leading to ambiguous or confounded results.

Full-length galanin activates GAL1, GAL2, and GAL3; its use may confound GAL2-specific pathway interpretation.
Galanin(3-29) and (10-29) lack functional activity in pancreas and ileum assays, likely failing to replicate 2-29 responses.
Galanin(1-15) exhibits different pharmacological profile; substitution may shift observed pathway-response context.

Quantitative Evidence for 2-29-Galanin (rat)


GAL2 Subtype Selectivity vs. Full-Length Galanin

The primary differentiator for 2-29-Galanin (rat) is its marked selectivity for the GAL2 receptor subtype. Competitive binding assays using rat receptors demonstrate that 2-29-Galanin (rat) has a high affinity for GAL2 (Ki = 1.9 nM), but a substantially lower affinity for GAL1 (Ki = 85 nM), resulting in a 44.7-fold selectivity for GAL2 over GAL1 . In contrast, full-length galanin (1-29) binds both receptor subtypes with similarly high, non-selective affinity. This selectivity profile establishes 2-29-Galanin (rat) as a superior tool for experiments requiring pharmacological isolation of GAL2-mediated signaling.

GAL2 subtype selectivity
Data to verify
Ki(GAL2) = 1.9 nM; Ki(GAL1) = 85 nM
44.7-fold selective over GAL1
Full-length galanin: non-selective
Supports GAL2-selective pathway interpretation.
Independent validation recommended; source data not provided.
Receptor Binding GAL2 Selectivity Pharmacology

Functional Efficacy in Insulin Secretion

In a perfused dog pancreas model, 2-29-Galanin potently inhibited insulin secretion by 75% ± 4%, demonstrating high functional efficacy that approaches that of the native full-length galanin (1-29), which inhibited secretion by 90% ± 3% [1]. Critically, this functional activity is not shared by all N-terminally truncated fragments. Under the same experimental conditions (1 nmol/l concentration), both galanin(3-29) and galanin(10-29) failed to significantly affect insulin secretion, confirming their inactivity [1]. This shows that 2-29-Galanin retains near-complete biological function in this key physiological context, while even slightly further truncation results in a total loss of activity.

Insulin secretion inhibition
Head-to-head
2-29-Galanin: 75% ± 4% inhibition
Galanin(3-29) & (10-29): no significant effect
Perfused dog pancreas, 1 nM
Supports endocrine model-response context.
Source: Hermansen et al. (1989).
Endocrinology Insulin Secretion Functional Assay

Smooth Muscle Contraction Potency Rank

In functional assays using guinea-pig ileum, the potency rank order for inhibiting neurally-evoked circular muscle contractions was established as Galanin(1-29) > galanin(2-29) > galanin(1-15) [1]. This places 2-29-Galanin as an active, moderately potent fragment. In stark contrast, fragments such as galanin(3-29), galanin(10-29), and galanin(21-29) were found to be completely ineffective in the same assay [1]. This quantitative ranking provides a clear functional differentiation for 2-29-Galanin, demonstrating it is not only a selective binding agent but also a functional agonist in a physiologically relevant ex vivo tissue preparation, unlike many other C-terminal or shorter N-terminal fragments.

Smooth muscle contraction rank
Head-to-head
Potency rank: galanin(1-29) > 2-29-galanin > (1-15)
Galanin(3-29), (10-29), (21-29): inactive
Guinea-pig ileum circular muscle
Supports GI smooth muscle model-response interpretation.
Source: Kuwahara et al. (1990).
Gastrointestinal Physiology Smooth Muscle Functional Assay

2-29-Galanin (rat) Application Scenarios


GAL2 Signaling Pathway Dissection

Ideal for studies requiring selective activation of the GAL2 receptor to differentiate its downstream effects from those of GAL1 or GAL3. The 44.7-fold selectivity for GAL2 over GAL1 ensures that observed signaling events (e.g., activation of Gq/11, phosphoinositide turnover) can be confidently attributed to GAL2 stimulation, avoiding the confounding influence of concurrent GAL1 activation that occurs with non-selective ligands like full-length galanin .

Ex Vivo Studies in Endocrine & GI Tissues

A validated functional agonist in tissue-based assays, as demonstrated by its potent inhibition of insulin secretion (75% inhibition at 1 nM) in perfused pancreas and its active rank-order potency in guinea-pig ileum contraction assays [1][2]. This makes it a preferred tool for studying the physiological roles of galanin in the endocrine pancreas and gastrointestinal smooth muscle.

Galanin Receptor SAR Studies

This fragment serves as a critical reference compound in SAR programs. Its binding and functional profiles provide a benchmark for understanding the contributions of the N-terminal tryptophan and the C-terminal region to receptor affinity, selectivity, and efficacy. Its activity contrasts sharply with inactive fragments like galanin(3-29) and galanin(10-29), which lack the N-terminal tryptophan and are valuable negative controls [1][2].

Application
Selection Property
Validation Focus
GAL2 signaling pathway differentiation
GAL2-selective agonist profile
Gαq/11 pathway response confirmation
Endocrine pancreas research models
Functional agonist in insulin secretion assay
Inhibition response in perfused pancreas model
GI smooth muscle pharmacology
Active in neurally-evoked contraction model
Rank-order potency vs. inactive fragments

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29 linked technical documents
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